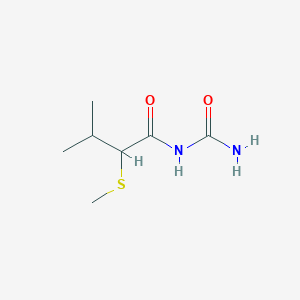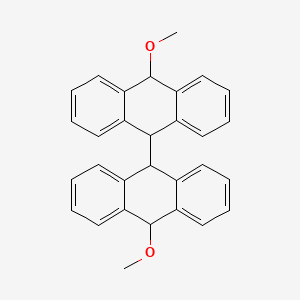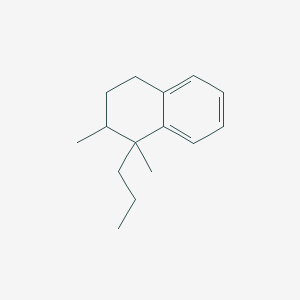
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon derived from naphthalene. It is a colorless liquid that is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of naphthalene in the presence of nickel catalysts. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and hydrogenated derivatives .
Applications De Recherche Scientifique
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds . Additionally, it may interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, used as a solvent and in various industrial applications.
Dihydronaphthalene: A less common derivative, used in specific chemical reactions.
Uniqueness
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
65724-13-2 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
3,4-dimethyl-4-propyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H22/c1-4-11-15(3)12(2)9-10-13-7-5-6-8-14(13)15/h5-8,12H,4,9-11H2,1-3H3 |
Clé InChI |
XOEGKMMVHIIXSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(CCC2=CC=CC=C21)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


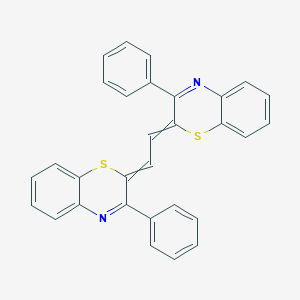
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
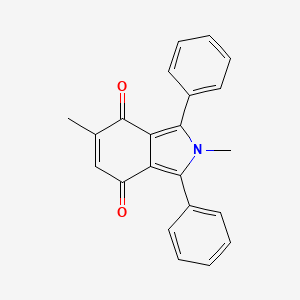
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
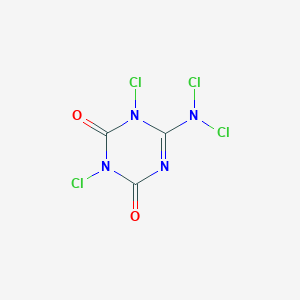
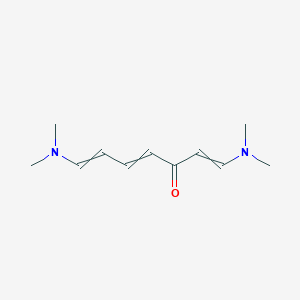
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
